
(E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide, also known as Furanone C-30, is a synthetic organic compound that has been of interest to scientists for its potential use in the development of new drugs. This compound was first synthesized in 2004 by researchers at the University of California, San Diego, and has since been the subject of numerous studies investigating its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Inhibition of SARS Coronavirus Helicase
A novel chemical compound, closely related to (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide, has been found to suppress the enzymatic activities of SARS coronavirus helicase. This compound demonstrated inhibitory effects on ATP hydrolysis and double-stranded DNA unwinding, crucial in viral replication, without significant cytotoxicity, suggesting its potential as a SARS coronavirus inhibitor (Lee et al., 2017).
Enantioselective Ene-Reduction in Organic Synthesis
Research on E-2-cyano-3-(furan-2-yl) acrylamide, a compound structurally similar to (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide, shows its potential in green organic chemistry. Enantioselective ene-reduction of this compound by marine and terrestrial fungi was achieved, leading to a new compound with an uncommon CN-bearing stereogenic center. This demonstrates the compound's utility in the field of stereoselective organic synthesis (Jimenez et al., 2019).
Heat-Induced Contaminants in Food
Acrylamide and furan, chemical relatives of (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide, are notable as heat-induced contaminants in carbohydrate-rich food. Their presence and analysis in various foodstuffs highlight the importance of understanding and controlling these contaminants for food safety (Wenzl et al., 2007).
Strategies to Mitigate Acrylamide and Furan in Food
In the context of reducing acrylamide and furan levels in foods, related to the chemical family of (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide, research has focused on various technological measures. These include the use of asparaginase and thermal input reduction for prevention, along with vacuum treatment for removal from finished products (Anese et al., 2013).
Crystal Structure Analysis
The crystal structures of compounds in the same chemical class as (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide have been analyzed. These studies provide insights into the molecular conformation and interactions, important for understanding the chemical and physical properties of these compounds (Cheng et al., 2016).
Ionizing Radiation to Reduce Furan and Acrylamide Levels
Ionizing radiation has been investigated as a method to reduce furan and acrylamide levels in foods, relevant to the study of (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide and its relatives. This approach showed effectiveness in water but varying results in real foods, providing insights into potential food processing techniques (Fan & Maštovská, 2006).
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-[4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(9-4-14-10-12-23-13-14)19-15-5-7-16(8-6-15)20-11-2-1-3-18(20)22/h4-10,12-13H,1-3,11H2,(H,19,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQGFQLMYROZOS-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2928512.png)
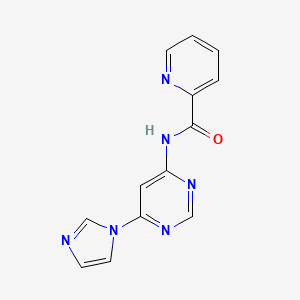
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2928515.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928516.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2928517.png)
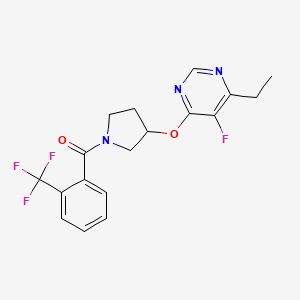
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2928519.png)

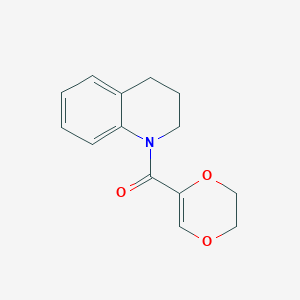
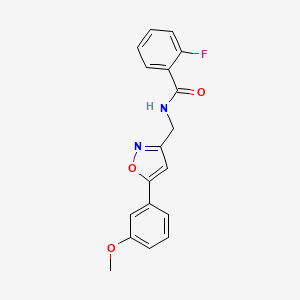
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)
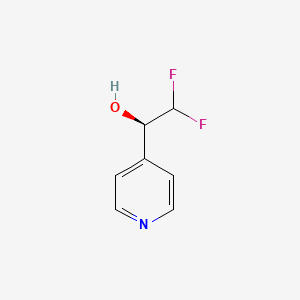
![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)
![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)